![molecular formula C20H18O8 B1215273 (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one CAS No. 76985-93-8](/img/structure/B1215273.png)

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

Vue d'ensemble

Description

This compound is an organic molecule that belongs to a class of compounds characterized by their benzodioxin and pyrano components, which are often studied for their biological activities and chemical properties. The specific structure and functional groups present in this molecule suggest potential for unique chemical reactions and properties.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic aromatic compounds and utilizing key organic chemistry reactions such as Claisen–Schmidt condensation, Michael addition, and various cyclization methods to construct the complex ring systems characteristic of benzodioxins and pyranos. For example, Besson et al. (1993) describe a method for synthesizing dihydro-1,4-benzodioxins, which could be relevant for constructing similar molecular frameworks (Besson, Hretani, Coudert, & Guillaumet, 1993).

Molecular Structure Analysis

The molecular structure of benzodioxin and pyrano derivatives is characterized by their cyclic systems, which include oxygen atoms incorporated into the rings. These structures are often analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of specific functional groups and the overall molecular architecture.

Chemical Reactions and Properties

The presence of hydroxy and methoxy groups in the compound's structure suggests it could undergo various chemical reactions, including etherification, esterification, and reactions with electrophiles or nucleophiles. These reactions can be exploited to modify the compound or to synthesize derivatives with different properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure. For instance, the presence of methoxy and hydroxy groups can affect the compound's hydrogen bonding capability, impacting its solubility in water and organic solvents.

Chemical Properties Analysis

The chemical properties of this compound would be significantly influenced by its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding, affecting the compound's reactivity and interaction with biological molecules. The benzodioxin and pyrano rings might also contribute to the compound's potential antioxidant or antimicrobial activities, as seen in other similar compounds studied by Rangaswamy et al. (2017) for their antimicrobial and antioxidant properties (Rangaswamy, Kumar, Harini, & Naik, 2017).

Applications De Recherche Scientifique

Overview of Hydroxycoumarins

Hydroxycoumarins are a significant family of natural compounds, with 3-hydroxycoumarin being of particular importance due to its vast chemical, photochemical, and biological properties. Research has extensively documented the synthesis methods, reactivity, and applications of 3-hydroxycoumarin in various biological fields such as genetics, pharmacology, and microbiology. This highlights the potential relevance and application of the specified compound in similar contexts, given its structural and functional resemblance to hydroxycoumarins (Yoda, 2020).

Anticancer Potential

The search for new types of anticancer drugs with high tumor specificity and less toxicity has led to the identification of compounds with significant therapeutic effects. For instance, styrylchromones and styryl-2H-chromenes have shown high tumor specificity with minimal keratinocyte toxicity. These compounds, through chemical modification, represent a crucial step towards developing safer anticancer drugs, suggesting a pathway for the exploration of the anticancer potential of similar compounds (Sugita et al., 2017).

Lignin Acidolysis and Material Science

The mechanism of β-O-4 bond cleavage during acidolysis of lignin, a crucial process in biomass conversion, reveals the significance of certain compound structures in facilitating chemical transformations. This research could provide insights into the utilization of similar compounds in material science and sustainable chemistry applications (Yokoyama, 2015).

Pharmacological Properties of Natural Products

Osthole, a natural product, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic properties indicate efficient uptake and utilization, with effects potentially related to cyclic nucleotide modulation. This review underlines the importance of exploring the multifaceted pharmacological actions of complex organic compounds, which could extend to the discussed compound (Zhang et al., 2015).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria produce a variety of compounds with significant antimicrobial activities, suggesting a rich source of potentially novel therapeutic agents. The diversity of chemical structures among these compounds, including alkaloids, aromatic compounds, and peptides, points to the broad spectrum of biological activities that such compounds can exhibit. This diversity underscores the potential for the scientific exploration of complex compounds like the one for antimicrobial applications (Swain et al., 2017).

Mécanisme D'action

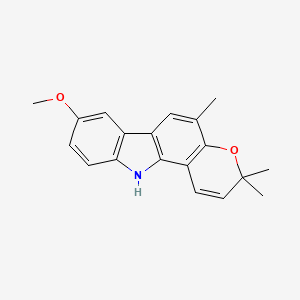

Cleomiscosin B, also known as (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one, is a coumarinolignoid that has been isolated from the seeds of Hyoscyamus niger . This compound has been found to have significant biological activity, particularly in the context of liver protection .

Target of Action

Cleomiscosin B has been shown to interact with the Thymic Stromal Lymphopoietin (TSLP), a cytokine that plays a crucial role in the immune response . The compound has a good binding affinity with the important triplet of arginine residues (ARG149, ARG150, and ARG153) of the TSLP .

Mode of Action

The interaction of Cleomiscosin B with TSLP involves the formation of bonds with the arginine residues mentioned above . This interaction can inhibit the binding of TSLP to its receptor (TSLPR), thereby modulating the immune response .

Biochemical Pathways

Cleomiscosin B is part of a group of compounds known as coumarinolignans, which have been found to exhibit potential anti-inflammatory activities, especially against pro-inflammatory cytokines . .

Result of Action

The primary result of Cleomiscosin B’s action is its hepatoprotective effect . It has been found to be effective against CCl(4)-induced hepatotoxicity in small animals . This hepatoprotective effect is likely due to its anti-inflammatory activity and its ability to modulate the immune response .

Propriétés

IUPAC Name |

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADTAYOFHOFIW-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998271 | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76985-93-8 | |

| Record name | cleomiscosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)